molecular formula C22H18F2N2O3 B2476663 5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423130-97-6

5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2476663
CAS RN: 423130-97-6
M. Wt: 396.394
InChI Key: NLDXKOTVXMYGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H18F2N2O3 and its molecular weight is 396.394. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzoxazine Chemistry and Applications

Synthetic Utilities and Pharmacological Profile : Benzoxazine derivatives have been frequently utilized as scaffolds in the design of biologically active compounds due to their versatile chemical structure. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antidepressant properties. The pharmacological profile of benzoxazines is significant in medicinal chemistry, highlighting their utility in developing new therapeutic agents with improved efficacy and safety (Siddiquia, Alama, & Ahsana, 2010).

Benzoxazinoids in Plant Defence : Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by plants as a defense against biological threats. These compounds have shown potential as antimicrobial scaffolds, with some synthetic derivatives of the benzoxazinone structure demonstrating potent activity against pathogenic fungi and bacteria. This highlights the potential of benzoxazinoid structures, similar to benzoxazines, as templates for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Benzoxazine as a Privileged Scaffold : The benzoxazine scaffold is considered a privileged structure in medicinal chemistry due to its association with a variety of biological activities. Research into benzoxazine derivatives has resulted in compounds with broad bioactivities, including anti-microbial, anti-cancer, and anti-inflammatory effects. This underscores the versatility and potential of benzoxazine-based structures for drug development (Tang, Tan, Chen, & Wan, 2022).

properties

IUPAC Name

5-(3,4-difluorophenyl)-7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3/c1-12-6-9-19(28-12)17-11-18-14-4-3-5-20(27-2)21(14)29-22(26(18)25-17)13-7-8-15(23)16(24)10-13/h3-10,18,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDXKOTVXMYGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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